molecular formula C11H15N3O3 B1329775 Glycyltyrosinamide CAS No. 3715-41-1

Glycyltyrosinamide

Cat. No.: B1329775
CAS No.: 3715-41-1
M. Wt: 237.25 g/mol
InChI Key: VJXDBZDWOCSPNM-UHFFFAOYSA-N
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Description

Glycyltyrosinamide (CAS 3715-41-1) is a dipeptide derivative composed of glycine and tyrosine amide, with the chemical formula C₁₁H₁₅N₃O₃ . Structurally, it consists of a glycine residue linked to a tyrosine amide moiety, forming H-Gly-Tyr-NH₂. This compound is of interest in biochemical studies due to its peptide backbone and aromatic phenolic group, which may influence solubility, stability, and biological interactions. This compound is often utilized as a model substrate for enzymatic assays, particularly in protease and peptidase research .

Properties

CAS No.

3715-41-1

Molecular Formula

C11H15N3O3

Molecular Weight

237.25 g/mol

IUPAC Name

2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanamide

InChI

InChI=1S/C11H15N3O3/c12-6-10(16)14-9(11(13)17)5-7-1-3-8(15)4-2-7/h1-4,9,15H,5-6,12H2,(H2,13,17)(H,14,16)

InChI Key

VJXDBZDWOCSPNM-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CC(C(=O)N)NC(=O)CN)O

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)N)NC(=O)CN)O

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)N)NC(=O)CN)O

sequence

GY

Synonyms

Gly-Tyr-NH2
glycyl-tyrosinamide
glycyltyrosinamide
GY-NH2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Glycyltyrosinamide can be synthesized through peptide coupling reactions. One common method involves the use of carbodiimide reagents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the peptide bond between glycine and tyrosine. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under mild conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The use of automated peptide synthesizers can enhance the efficiency and scalability of this process .

Chemical Reactions Analysis

Types of Reactions: Glycyltyrosinamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Glycyltyrosinamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of glycyltyrosinamide involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, influencing various biochemical pathways. For example, it may inhibit or activate enzymes involved in peptide metabolism, thereby modulating cellular processes .

Comparison with Similar Compounds

Structural and Functional Analogues

Glycyltyrosinamide belongs to the dipeptide amide class. Below is a comparative analysis with structurally or functionally related compounds:

Table 1: Structural and Physicochemical Comparison
Compound CAS Number Molecular Formula Key Functional Groups Applications
This compound 3715-41-1 C₁₁H₁₅N₃O₃ Peptide bond, phenolic -OH Enzyme substrates, biochemical assays
Glycylglycine 556-50-3 C₄H₈N₂O₃ Peptide bond Buffer solutions, metal chelation
Ammonium Glycyrrhizinate 53956-04-0 C₄₂H₆₂O₁₆·NH₃ Triterpenoid, carboxylate Anti-inflammatory, antiviral agents
Key Observations:

Solubility and Stability :

  • Glycylglycine is highly water-soluble due to its small size and lack of aromatic groups, making it ideal for buffering in physiological pH ranges .
  • This compound’s tyrosine moiety reduces solubility in aqueous media but increases affinity for hydrophobic environments, such as enzyme active sites .

Biological Activity :

  • This compound is primarily used in enzymatic studies, whereas glycylglycine serves as a metal chelator in cell culture media .
  • Ammonium glycyrrhizinate exhibits broad pharmacological activities, including anti-inflammatory and hepatoprotective effects, unrelated to peptide-based mechanisms .

Analytical Methods for Characterization

Comparative studies often employ techniques such as HPLC , mass spectrometry , and NMR (as outlined in glycan analysis protocols and structural elucidation guidelines ). For example:

  • This compound : Characterized via reverse-phase HPLC with UV detection at 280 nm (tyrosine absorption) .
  • Ammonium Glycyrrhizinate: Requires IR spectroscopy and molecular weight distribution analysis due to its complex triterpenoid structure .

Regulatory and Industrial Relevance

  • Pharmaceutical Applications : this compound’s role is confined to research, while ammonium glycyrrhizinate is approved in pharmacopeias (e.g., USP, EP) as an active pharmaceutical ingredient .
  • Quality Control : For peptide-based compounds like this compound, structural confirmation via tandem MS and purity assessments are critical, aligning with ICH guidelines for biopharmaceuticals .

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